2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride
Overview
Description
The compound “2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride” is an organosulfur compound with a sulfonyl chloride group attached to a benzene ring, which also has methoxy and difluoromethoxy substituents .
Molecular Structure Analysis
The benzene ring in the compound provides a planar, aromatic system. The sulfonyl chloride group is polar and reactive, often participating in substitution reactions. The methoxy and difluoromethoxy groups are electron-donating, which can influence the reactivity of the benzene ring .Chemical Reactions Analysis
Sulfonyl chlorides are reactive towards nucleophiles, undergoing substitution reactions to form sulfonates . The presence of the methoxy and difluoromethoxy groups on the benzene ring could influence the site selectivity of these reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on factors like its purity and the conditions under which it’s stored. In general, sulfonyl chlorides are typically solids at room temperature and are sensitive to moisture .Scientific Research Applications
Fluorescent Probes Development
This compound is utilized in the synthesis of fluorescent probes, which are essential in biomedical research for detecting biomolecules or molecular activities within cells. The design of these probes often requires the introduction of a sulfonyl chloride group to increase the affinity between the probe and the target molecule .
Organic Synthesis
As a reactive sulfonyl chloride derivative, it is widely used in organic synthesis. Its reactivity towards nucleophiles such as amines, alcohols, and thiols makes it a valuable reagent for constructing complex organic molecules.
Pharmaceutical Synthesis
The compound finds applications in the synthesis of pharmaceuticals. Its unique reactivity profile allows for the introduction of fluorinated groups into drug molecules, which can significantly alter their pharmacokinetic and pharmacodynamic properties.
Agrochemical Production
In agrochemical research, this sulfonyl chloride is used to synthesize new compounds with potential as pesticides or herbicides. The introduction of difluoromethoxy groups can lead to the development of more effective and selective agrochemical agents.
Material Science
Researchers utilize this compound in the field of material science, particularly in creating materials for organic electronics. Its ability to introduce sulfonyl and methoxy groups is beneficial in modifying the properties of electronic materials.
Environmental Monitoring
The compound’s derivatives are applied in environmental monitoring. Fluorescent probes derived from this sulfonyl chloride can be designed to detect environmental pollutants and toxins with high sensitivity and selectivity .
Food Safety Analysis
In food safety, fluorescent probes synthesized using this compound can detect contaminants and ensure the safety of food products. The high sensitivity of these probes is crucial for detecting low levels of harmful substances .
Nanotechnology
It is also used in nanotechnology, particularly in the synthesis of carbon quantum dots (CQDs). These nanoparticles have unique optical properties and are used in various applications, including bioimaging and sensor development .
Mechanism of Action
Safety and Hazards
Future Directions
properties
IUPAC Name |
2-(difluoromethoxy)-5-methoxybenzenesulfonyl chloride | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H7ClF2O4S/c1-14-5-2-3-6(15-8(10)11)7(4-5)16(9,12)13/h2-4,8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FGKMHFBDJBWSGH-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=C(C=C1)OC(F)F)S(=O)(=O)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H7ClF2O4S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
272.65 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(Difluoromethoxy)-5-methoxybenzene-1-sulfonyl chloride |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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